4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol
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Overview
Description
4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a fluorophenyl group, two methyl groups, and two phenyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with an amine, followed by reduction and functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to neurotransmitter receptors, altering signal transduction, and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidine: Similar structure but lacks the additional phenyl and methyl groups.
1,3-Dimethyl-2,6-diphenylpiperidine: Similar structure but lacks the fluorophenyl group.
4-Phenylpiperidine: A simpler analog with only one phenyl group.
Uniqueness
4-(4-Fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol is unique due to the combination of its fluorophenyl, dimethyl, and diphenyl groups, which confer specific chemical properties and potential biological activities that are not observed in its simpler analogs .
Properties
CAS No. |
487001-08-1 |
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Molecular Formula |
C25H26FNO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1,3-dimethyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C25H26FNO/c1-18-24(20-11-7-4-8-12-20)27(2)23(19-9-5-3-6-10-19)17-25(18,28)21-13-15-22(26)16-14-21/h3-16,18,23-24,28H,17H2,1-2H3 |
InChI Key |
NTQGEZJOMVFLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(CC1(C2=CC=C(C=C2)F)O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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